molecular formula C25H20ClN3O3S B2885412 (3E)-6-chloro-3-(1-methylsulfonyl-5-phenylpyrazolidin-3-ylidene)-4-phenylquinolin-2-one CAS No. 383902-37-2

(3E)-6-chloro-3-(1-methylsulfonyl-5-phenylpyrazolidin-3-ylidene)-4-phenylquinolin-2-one

Cat. No. B2885412
CAS RN: 383902-37-2
M. Wt: 477.96
InChI Key: MQIGSTBDMLXOKM-UHFFFAOYSA-N
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Description

(3E)-6-chloro-3-(1-methylsulfonyl-5-phenylpyrazolidin-3-ylidene)-4-phenylquinolin-2-one is a useful research compound. Its molecular formula is C25H20ClN3O3S and its molecular weight is 477.96. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Methodologies

Research on the synthesis of complex organic molecules often explores the reactivity and functionalization of specific chemical structures, including quinoline derivatives. For example, the development of synthetic routes to create 3-phenyl[1,2,4]triazolo[4,3-a]pyridines and their benzologs from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines demonstrates the utility of similar compounds in constructing heterocyclic compounds with potential biological activity (Ito, Kakehi, Matsuno, & Yoshida, 1980).

Photochemical Studies

Compounds similar to (3E)-6-chloro-3-(1-methylsulfonyl-5-phenylpyrazolidin-3-ylidene)-4-phenylquinolin-2-one have been investigated for their photo- and ionochromic properties, as well as their spectral-luminescent behaviors. Such studies are crucial for the development of new materials with potential applications in sensors, molecular switches, and other electronic devices (Bren et al., 2018).

Therapeutic Applications

Quinoline derivatives have been explored for their therapeutic potentials, such as their activity against specific enzymes or their roles as inhibitors in signaling pathways relevant to cancer and other diseases. For instance, the study of substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives as inhibitors of human heart chymase highlights the exploration of quinoline-based compounds in developing novel treatments for cardiovascular diseases (Fukami et al., 2000).

Antimicrobial and Antioxidant Activities

Research into quinoline derivatives includes the evaluation of their antimicrobial and antioxidant activities, demonstrating the chemical's versatility and potential as a scaffold for developing new drugs and protective agents. The synthesis and in vitro evaluation of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines for their antioxidant, antifungal, and antibacterial activities represent such an application, highlighting the compounds' efficacy against various pathogens and their ability to scavenge free radicals (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

6-chloro-3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c1-33(31,32)29-22(16-8-4-2-5-9-16)15-21(28-29)24-23(17-10-6-3-7-11-17)19-14-18(26)12-13-20(19)27-25(24)30/h2-14,22H,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIGSTBDMLXOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.